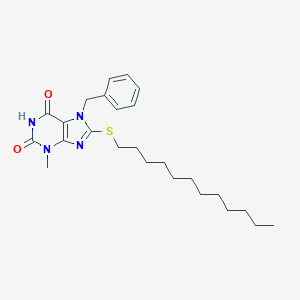![molecular formula C15H19N3O4 B403657 N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide](/img/structure/B403657.png)
N'-[(E)-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is a chemical compound with the molecular formula C15H19N3O4 and a molecular weight of 305.33 g/mol . This compound is known for its unique structure, which includes a morpholine ring, an oxoethoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide typically involves the reaction of 4-morpholinyl-2-oxoethoxybenzaldehyde with acetohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Aplicaciones Científicas De Investigación
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide can be compared with other similar compounds, such as:
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide: This compound has a similar structure but includes a pyrimidinylthio group, which may confer different chemical and biological properties.
4-morpholinyl-2-oxoethoxybenzaldehyde: This is a precursor in the synthesis of N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide and shares some structural similarities.
N’-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33g/mol |
Nombre IUPAC |
N-[(E)-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C15H19N3O4/c1-12(19)17-16-10-13-2-4-14(5-3-13)22-11-15(20)18-6-8-21-9-7-18/h2-5,10H,6-9,11H2,1H3,(H,17,19)/b16-10+ |
Clave InChI |
TXCWQJWTYRZVHB-MHWRWJLKSA-N |
SMILES |
CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
SMILES isomérico |
CC(=O)N/N=C/C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
SMILES canónico |
CC(=O)NN=CC1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403591.png)


![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B403596.png)
![5-[(2-Methoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B403597.png)
